molecular formula C12H18N2O B2545744 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine CAS No. 162475-79-8

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine

Cat. No.: B2545744
CAS No.: 162475-79-8
M. Wt: 206.289
InChI Key: OJNPYTDHIGDPSQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base and solvent. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds through the nucleophilic substitution of the methoxy group by the piperidinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-methoxy-5-formylpyridine or 2-methoxy-5-carboxypyridine.

    Reduction: Formation of 2-methoxy-5-[(piperidin-1-yl)methyl]piperidine.

    Substitution: Formation of 2-azido-5-[(piperidin-1-yl)methyl]pyridine or 2-cyano-5-[(piperidin-1-yl)methyl]pyridine.

Scientific Research Applications

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-[(morpholin-4-yl)methyl]pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Methoxy-5-[(pyrrolidin-1-yl)methyl]pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Methoxy-5-[(azepan-1-yl)methyl]pyridine: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine is unique due to the presence of the piperidine ring, which can impart different pharmacological properties compared to its analogs. The piperidine ring can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-methoxy-5-(piperidin-1-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-6-5-11(9-13-12)10-14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPYTDHIGDPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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